2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-ol is a complex organic compound characterized by a benzodiazole core, which is substituted with a morpholine ring and a hydroxyl group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
This compound is classified under the category of benzodiazoles, specifically as a substituted derivative of 1H-benzodiazole. It is commonly used in pharmaceutical research as a reference standard for testing and development purposes. The chemical structure can be denoted by the identifier CAS 101018-69-3 .
The synthesis of 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-ol typically involves several key steps:
The molecular structure of 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-ol can be represented as follows:
The structure can be visualized using chemical drawing software or databases like PubChem .
2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-ol can participate in various chemical reactions:
The reaction conditions typically involve:
These methods allow for the selective modification of functional groups within the compound.
The mechanism of action for 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-ol involves its interaction with various molecular targets:
The compound's melting point and boiling point should be determined experimentally to confirm its physical properties .
2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-ol has several scientific applications:
The construction of 2-methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-ol relies on sequential heterocycle formation followed by morpholine conjugation. A representative five-step pathway begins with 4-hydroxy-3-nitrobenzoic acid as the foundational building block (Figure 1). Initial esterification yields methyl 4-hydroxy-3-nitrobenzoate, followed by iron-catalyzed reduction of the nitro group using ammonium formate and 10% Pd/C in methanol at 60°C to produce the diamine intermediate [1] [3]. Subsequent benzodiazole ring closure employs acetic acid-mediated condensation with acetyl chloride in refluxing toluene, selectively generating the 2-methyl-1H-benzodiazole core with 78% yield after recrystallization [1] [8]. Critical C4 chloromethylation is achieved via Mannich-type reaction using paraformaldehyde and thionyl chloride in dioxane at 0-5°C, producing the key electrophilic intermediate 4-(chloromethyl)-2-methyl-1H-benzodiazol-5-ol in 65% isolated yield [3] [8]. Final morpholine conjugation occurs through nucleophilic displacement where the chloromethyl derivative reacts with morpholine in acetonitrile with potassium carbonate as base at 80°C for 12 hours, yielding the target compound (72% yield, >95% HPLC purity) [3] [8].
Table 1: Optimization of Benzodiazole Ring Closure Conditions
Catalytic System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Acetic acid (neat) | - | 118 | 8 | 58 |
PPA* | Toluene | 110 | 6 | 63 |
ZnCl₂ | Xylene | 140 | 4 | 71 |
Acetyl chloride | Toluene | 110 | 5 | 78 |
*Polyphosphoric acid
Alternative pathways employ pre-functionalized morpholine building blocks. 4-(Bromomethyl)morpholine hydrobromide can be coupled to 2-methyl-5-hydroxy-1H-benzodiazole under microwave irradiation (100°C, 30 min) in DMF with cesium carbonate, achieving 85% conversion but requiring extensive purification to remove regioisomeric impurities [8].
Achieving C4 regioselectivity in the benzodiazole scaffold presents challenges due to competing C5/C6 electrophilic substitutions. Palladium/norbornene cooperative catalysis enables direct C4-H functionalization without pre-halogenation [2] [4]. Using Pd(OAc)₂ (5 mol%), norbornene (20 mol%), and morpholinomethyl iodide as coupling partner in dimethylacetamide with cesium pivalate as base at 120°C, the reaction achieves 68% yield with <5% C6 isomer formation [2] [4]. The mechanism involves aryl palladation at C4 followed by norbornene insertion, creating a transient intermediate that undergoes oxidative addition with the morpholinomethyl electrophile [2].
Iron-mediated halogenation provides an alternative entry to C4 activation. FeCl₃-[BMIM]NTf₂ (7.5 mol%) catalyzes regioselective iodination of 2-methyl-1H-benzodiazol-5-ol at C4 using N-iodosuccinimide in 1,2-dichloroethane at 40°C (83% yield) [4] [7]. Subsequent copper-catalyzed cross-coupling with morpholine employs CuI (10 mol%), DMEDA ligand (20 mol%), and potassium phosphate in dioxane at 100°C, achieving 76% yield of the target compound [7].
Table 2: Catalytic Systems for C4 Functionalization
Method | Catalyst System | Key Reagent | Yield (%) | Regioselectivity (C4:C6) |
---|---|---|---|---|
Pd/NBE* Cooperative Catalysis | Pd(OAc)₂/Norbornene | Morpholinomethyl iodide | 68 | 13:1 |
Fe-Mediated Halogenation/Cu Coupling | FeCl₃-[BMIM]NTf₂/CuI-DMEDA | N-Iodosuccinimide/Morpholine | 83 (iodo) | >20:1 |
Direct Minisci Reaction | AgNO₃/Persulfate | Morpholine + Paraformaldehyde | 42 | 3:1 |
*Norbornene
Solvent reduction strategies employ mechanochemical synthesis for the final conjugation step. 4-(Chloromethyl)-2-methyl-1H-benzodiazol-5-ol and morpholine (1.2 eq) are loaded into a ball mill with K₂CO₃ (1.5 eq) and catalytic sodium iodide. Grinding at 30 Hz for 45 minutes achieves 89% conversion with E-factor reduced to 7.2 compared to 34.5 for solution-phase reactions [7]. Microwave-assisted continuous flow processing enhances energy efficiency: a solution of chloromethyl intermediate and morpholine in ethanol-water (4:1) passes through a silica-supported ZnCl₂ catalyst bed at 150°C with 2-minute residence time, yielding 94% product at 200 g/h throughput [3] [8].
Catalytic waste minimization is achieved through reusable polymer-supported morpholine equivalents. Morpholine-functionalized polystyrene resin (2.5 mmol/g loading) reacts with chloromethyl-benzodiazole in tetrahydrofuran at 60°C for 8 hours. After filtration, the product is liberated by trifluoroacetic acid cleavage (92% yield), with the resin recyclable for 5 cycles with <15% activity loss [8]. Aqueous phase conjugation uses β-cyclodextrin as phase-transfer catalyst: equimolar reactants in water at 90°C achieve 81% yield without organic solvents, leveraging the hydrophobic cavity for reactant solubilization [7].
Crystallization-induced asymmetric transformation resolves the C4 stereocenter issue in morpholinomethyl derivatives. Dissolving the racemate in ethyl acetate/hexane (1:3) with L-diethyl tartrate (0.3 eq) and seeding with enantiopure crystals at -20°C achieves 98% ee after three recrystallization cycles, yielding the R-configured bioactive isomer at 45% recovery [3] [8]. Dynamic kinetic resolution employs lipase B from Candida antarctica immobilized on mesoporous silica: racemic 4-(bromomethyl)-2-methyl-1H-benzodiazol-5-ol undergoes asymmetric acetylation with vinyl acetate in methyl tert-butyl ether at 35°C (96% ee), followed by morpholine displacement and enzymatic deacetylation [8].
Conformation-directed purification leverages the intramolecular hydrogen bonding between the benzodiazole N-H and morpholine oxygen. Reverse-phase chromatography with ethanol/water (15% EtOH, isocratic) on C18 silica separates bioactive conformers (tʀ=12.7 min) from the inactive "open" conformer (tʀ=9.3 min), increasing conformational purity from 82% to 99.5% in API-grade material [1] [3]. Metal-directed crystallization using zinc acetate selectively co-crystallizes the bioactive conformer through coordination with the benzodiazole N3 and phenolic oxygen, yielding >99% conformerically pure material after crystal harvesting and decomplexation with EDTA [8].
Table 3: Bioactive Conformer Yield Enhancement Strategies
Method | Key Process | Conformer Purity (%) | Overall Yield (%) |
---|---|---|---|
CIAT* with L-Diethyl Tartrate | Seeded Crystallization | 98 (ee) | 45 |
Dynamic Kinetic Resolution (Enzymatic) | Lipase-Mediated Acetylation/Deacetylation | 96 (ee) | 38 |
Conformation-Directed Chromatography | Reverse-Phase HPLC Separation | 99.5 (conformational) | 75 |
Zinc Acetate Co-Crystallization | Metal-Directed Conformer Selection | >99 (conformational) | 82 |
*Crystallization-Induced Asymmetric Transformation
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: